(3aR,7aS)-octahydrofuro[3,4-c]pyridine
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Overview
Description
(3aR,7aS)-octahydrofuro[3,4-c]pyridine is a bicyclic heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aS)-octahydrofuro[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. For example, a precursor such as 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione can be subjected to stereoselective reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale optimization of the synthetic route mentioned above. This includes the use of high-yielding reagents and catalysts, as well as efficient purification techniques to ensure the desired product is obtained in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(3aR,7aS)-octahydrofuro[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Common reagents used in these reactions
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2/t6-,7-/m1/s1 |
InChI Key |
NTEWESQMWWIQDQ-RNFRBKRXSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@H]1COC2 |
Canonical SMILES |
C1CNCC2C1COC2 |
Origin of Product |
United States |
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